molecular formula C9H9BO2S B155041 5-Methylbenzo[b]thiophene-2-boronic acid CAS No. 136099-65-5

5-Methylbenzo[b]thiophene-2-boronic acid

Cat. No. B155041
M. Wt: 192.05 g/mol
InChI Key: DHNHZPQPQAINDI-UHFFFAOYSA-N
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Description

5-Methylbenzo[b]thiophene-2-boronic acid is a chemical compound that is part of the benzo[b]thiophene family, which is characterized by a fused benzene and thiophene ring system. The presence of a boronic acid group at the second position of the thiophene ring and a methyl group at the fifth position distinguishes this compound. Although the provided papers do not directly discuss 5-Methylbenzo[b]thiophene-2-boronic acid, they do provide insights into the chemistry of related benzo[b]thiophene derivatives, which can be useful for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can involve various strategies, including the functionalization of existing benzo[b]thiophene compounds. For instance, the synthesis of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives involves the preparation and subsequent evaluation of these compounds as inhibitors . Similarly, the conversion of 5-aminobenzo[b]thiophene-2-carboxylic acid to its chloroacetamido derivative through reaction with chloroacetyl chloride indicates a method for introducing substituents at the fifth position of the benzo[b]thiophene ring . These methods could potentially be adapted for the synthesis of 5-Methylbenzo[b]thiophene-2-boronic acid by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the fused ring system and the substituents attached to it. The position and nature of these substituents can significantly influence the compound's reactivity and interactions. For example, the presence of a boronic acid group in 5-Methylbenzo[b]thiophene-2-boronic acid would be expected to impact its ability to undergo Suzuki coupling reactions, a common reaction for boronic acids .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can participate in various chemical reactions, depending on their functional groups. The papers provided discuss the regioselective hydroxyalkylation of boron 4-methoxy-2-furanolates, which, while not directly related to 5-Methylbenzo[b]thiophene-2-boronic acid, showcase the type of reactions that boron-containing compounds can undergo . Additionally, the synthesis of anti-inflammatory agents from 5-substituted benzo[b]thiophene derivatives demonstrates the potential for these compounds to be chemically modified to produce biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methylbenzo[b]thiophene-2-boronic acid would be influenced by both the thiophene and boronic acid moieties. The thiophene ring contributes to the compound's aromaticity and electronic properties, while the boronic acid group would confer reactivity towards nucleophiles and the ability to form reversible covalent complexes with diols, which is important in Suzuki coupling reactions. The methyl group at the fifth position would have a relatively minor steric and electronic effect on the molecule's overall properties .

Scientific Research Applications

  • Organic Semiconductors

    • Thiophene derivatives play a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
  • Pharmaceuticals

    • Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry

    • Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Benzo[b]thiophene-2-boronic acid is used in Suzuki-Miyaura cross-coupling reactions .
  • Chemoselective Modification of Oncolytic Adenovirus

    • Thiophene derivatives are used in the chemoselective modification of oncolytic adenovirus .
  • Synthesis of Phosphorescent Sensor for Quantification of Copper (II) Ion

    • Thiophene derivatives are used in the synthesis of phosphorescent sensors for the quantification of copper (II) ions .
  • Preparation of CYP11B1 Inhibitors for Treatment of Cortisol Dependent Diseases

    • Thiophene derivatives are used in the preparation of CYP11B1 inhibitors for the treatment of cortisol dependent diseases .
  • UV Promoted Phenanthridine Syntheses

    • Thiophene derivatives are used in UV promoted phenanthridine syntheses .
  • PDE4 Inhibitors

    • Thiophene derivatives are used in the preparation of PDE4 inhibitors .
  • Chemoselective Modification of Oncolytic Adenovirus

    • Thiophene derivatives are used in the chemoselective modification of oncolytic adenovirus .
  • Synthesis of Phosphorescent Sensor for Quantification of Copper (II) Ion

    • Thiophene derivatives are used in the synthesis of phosphorescent sensors for the quantification of copper (II) ions .
  • UV Promoted Phenanthridine Syntheses

    • Thiophene derivatives are used in UV promoted phenanthridine syntheses .

Safety And Hazards

5-Methylbenzo[b]thiophene-2-boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

(5-methyl-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNHZPQPQAINDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383286
Record name 5-methylbenzo[b]thiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbenzo[b]thiophene-2-boronic acid

CAS RN

136099-65-5
Record name B-(5-Methylbenzo[b]thien-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136099-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylbenzo(B)thiophene-2-boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136099655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-methylbenzo[b]thiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLBENZO(B)THIOPHENE-2-BORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45937Q6VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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